molecular formula C14H10ClN3OS B488675 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B488675
M. Wt: 303.8 g/mol
InChI Key: UMPGWHXDJJYISZ-UHFFFAOYSA-N
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Description

WAY-352753 is a compound known for its inhibitory effects on glycogen synthase kinase-3 beta. This enzyme plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition of glycogen synthase kinase-3 beta has been linked to potential therapeutic effects in diseases such as Alzheimer’s disease and diabetes .

Preparation Methods

The synthesis of WAY-352753 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-352753 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1. Glycogen Synthase Kinase 3 Inhibition
One of the primary applications of this compound is as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which is implicated in various diseases, including diabetes and neurodegenerative disorders. The inhibition of GSK-3 has been linked to improved insulin sensitivity and neuroprotective effects. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant GSK-3 inhibitory activity, suggesting potential therapeutic applications in managing diabetes and Alzheimer's disease .

2. Antioxidant Properties
Research indicates that compounds containing the oxadiazole moiety possess antioxidant properties. These properties can help mitigate oxidative stress in cells, which is a contributing factor in many chronic diseases. The antioxidant activity of 2-chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide may enhance its potential as a therapeutic agent .

Medicinal Chemistry Applications

1. Design of Dual Inhibitors
The compound has been explored for its potential as a dual inhibitor targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of neurodegenerative conditions such as Alzheimer's disease. The incorporation of the oxadiazole ring enhances binding affinity to these targets, making it a promising candidate for further development .

2. Antimicrobial Activity
Preliminary studies suggest that derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens. This makes them suitable candidates for developing new antimicrobial agents to combat resistant strains of bacteria .

Case Studies and Research Findings

StudyFocusFindings
Study on GSK-3 Inhibition Investigated the role of oxadiazole derivatives in inhibiting GSK-3Demonstrated significant inhibition leading to potential therapeutic applications in diabetes management .
Antioxidant Activity Assessment Evaluated the antioxidant properties of oxadiazole compoundsConfirmed effective reduction of oxidative stress markers in vitro .
Dual Inhibitor Development Focused on AChE and BChE inhibitionEstablished that modifications to the oxadiazole structure enhanced enzyme binding and activity .
Antimicrobial Studies Tested against various bacterial strainsShowed promising activity against E. coli and S. aureus, indicating potential for new antibiotic development .

Mechanism of Action

WAY-352753 exerts its effects by inhibiting the activity of glycogen synthase kinase-3 beta. This inhibition leads to the modulation of various cellular pathways, including the Wnt signaling pathway and the insulin signaling pathway. The molecular targets of WAY-352753 include the active site of glycogen synthase kinase-3 beta, where it binds and prevents the enzyme from phosphorylating its substrates .

Comparison with Similar Compounds

WAY-352753 is unique in its high selectivity and potency as a glycogen synthase kinase-3 beta inhibitor. Similar compounds include:

WAY-352753 stands out due to its specific inhibition of glycogen synthase kinase-3 beta, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C14H10ClN3OS. It features a chlorobenzyl group and a pyridinyl substituent attached to an oxadiazole core, which is known for its diverse biological activities. The molecular weight is approximately 303.77 g/mol, and its structure can be represented as follows:

InChI InChI 1S C14H10ClN3OS c15 12 3 1 10 2 4 12 9 20 14 18 17 13 19 14 11 5 7 16 8 6 11 h1 8H 9H2\text{InChI InChI 1S C14H10ClN3OS c15 12 3 1 10 2 4 12 9 20 14 18 17 13 19 14 11 5 7 16 8 6 11 h1 8H 9H2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those similar to this compound. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of the pyridine ring enhances the overall antimicrobial activity compared to other derivatives without this substitution .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties. For example, a study involving structurally related compounds demonstrated significant inhibition of COX enzymes, particularly COX-2, which is a target for anti-inflammatory drugs . The selectivity index for these compounds suggests a favorable profile for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects may involve the modulation of cellular signaling pathways. Specifically, it has been observed that related compounds can inhibit Rho/MRTF/SRF-mediated gene transcription in cancer cells, indicating potential applications in oncology . This inhibition was characterized by high potency in luciferase reporter assays.

Case Studies

Study Findings
Antimicrobial Efficacy Demonstrated significant inhibition zones against E. coli and S. aureus, suggesting strong antimicrobial properties .
Anti-inflammatory Activity Showed selective COX-2 inhibition with minimal cytotoxicity at therapeutic concentrations .
Cancer Research Inhibition of Rho/MRTF/SRF pathways led to reduced proliferation in cancer cell lines .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of oxadiazole derivatives often indicates favorable absorption and distribution characteristics. However, toxicity studies are crucial for determining safety profiles. Preliminary assessments suggest that while some derivatives exhibit low acute toxicity (LD50 > 2000 mg/kg), further studies are needed to fully characterize their safety in vivo .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-12-4-2-1-3-11(12)9-20-14-18-17-13(19-14)10-5-7-16-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPGWHXDJJYISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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